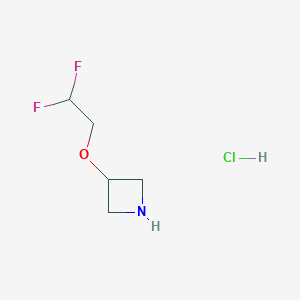
Cyclopentyl(quinolin-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
Cyclopentyl(quinolin-2-yl)methanamine hydrochloride is a chemical compound with the empirical formula C15H19ClN2 . It has a molecular weight of 262.78 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of Cyclopentyl(quinolin-2-yl)methanamine hydrochloride isNC(C1CCCC1)C2=NC3=CC=CC=C3C=C2.Cl . This represents the structure of the molecule in a linear format. The InChI key for the compound is FKUALMCWNPCEOZ-UHFFFAOYSA-N , which is a unique identifier for the compound.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors for Dementia Treatment
Compounds related to Cyclopentyl(quinolin-2-yl)methanamine hydrochloride have been studied for their potential use as acetylcholinesterase inhibitors, which are relevant in the treatment of dementia. For instance, 9-amino-2,3,5,6,7,8hexahydro-1H-cyclopenta[b]quinoline monohydrochloride monohydrate (NIK-247) has been synthesized and analyzed for its role in dementia treatment through the inhibition of acetylcholinesterase (Komatsu et al., 1996).
Palladium Complexes in Polymerization
Research has also explored the synthesis of palladium(II) complexes containing N-cyclopentyl-1-(quinolin-2-yl)methanimine, which showed high catalytic activity for the polymerization of methyl methacrylate (MMA), indicating their potential applications in material science and engineering (Sung-Hoon Kim et al., 2014).
Radiotracers for Imaging GABAA and GABAB Receptors
The development of new carbon-11 labelled radiotracers for imaging GABAA and GABAB benzodiazepine receptors has been an area of research, with compounds structurally similar to Cyclopentyl(quinolin-2-yl)methanamine hydrochloride being synthesized for potential use in positron emission tomography (PET) imaging, aiding in neurological research (Matthew D. Moran et al., 2012).
Antimicrobial and Anti-inflammatory Applications
The synthesis of novel quinoline derivatives, incorporating structures akin to Cyclopentyl(quinolin-2-yl)methanamine hydrochloride, has been reported with significant antimicrobial and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Abhishek Kumar et al., 2014).
Multifunctional Agents for Alzheimer’s Disease Treatment
Cyclopentaquinoline analogues have been synthesized and assessed for their multifunctional properties, including inhibition of acetylcholinesterase, amyloid beta aggregation, and cholinesterase inhibition, demonstrating potential applications in Alzheimer’s disease treatment (Kamila Czarnecka et al., 2019).
Eigenschaften
IUPAC Name |
cyclopentyl(quinolin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c16-15(12-6-1-2-7-12)14-10-9-11-5-3-4-8-13(11)17-14;/h3-5,8-10,12,15H,1-2,6-7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUALMCWNPCEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=NC3=CC=CC=C3C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(quinolin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole](/img/structure/B1431399.png)









